molecular formula C18H17FN2O2 B4550354 N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4550354
M. Wt: 312.3 g/mol
InChI Key: GPIPYUSXHFATRP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12740595 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Interaction Studies

N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, due to its structural uniqueness, has been a subject of various scientific research endeavors focusing on its potential application in medicinal chemistry and material science. Research has often explored its interaction with biological targets, synthesis, and modification to understand and enhance its properties for specific applications.

One notable study involves the exploration of N-substituted pyrazoline and isoxazole derivatives, revealing insights into their geometric parameters and interactions. Köysal et al. (2005) investigated the structures of related compounds, focusing on their intramolecular and intermolecular interactions, which can inform the design of molecules with specific binding properties or reactivities (Köysal, Işık, Sahin, & Palaska, 2005).

Biological Activity and Therapeutic Potential

Research into the therapeutic applications of compounds structurally similar to this compound has shown potential in various areas, including antiviral, antimicrobial, and anticancer activities. These studies are critical for the discovery and development of new drugs.

For instance, compounds with modifications on the isoxazole ring have been evaluated for their inhibitory effects on enzymes or receptors, highlighting the versatility of the core structure in medicinal chemistry. Studies by Knecht and Löffler (1998) on isoxazol derivatives as immunosuppressive agents and their effects on enzyme inhibition provide a basis for the potential modulation of biological pathways (Knecht & Löffler, 1998).

Molecular Imaging and Diagnostic Applications

The fluorinated derivatives of compounds structurally related to this compound have been synthesized and evaluated for their potential in molecular imaging, particularly in positron emission tomography (PET). These studies underscore the compound's utility in diagnostic applications, where its derivatives can act as selective probes for imaging specific biological targets in vivo.

Lang et al. (1999) developed fluorine-18 labeled derivatives as serotonin 5-HT1A antagonists, demonstrating their potential use in PET imaging to study receptor distribution, which could be pivotal for diagnosing and understanding neurological disorders (Lang et al., 1999).

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-12-3-9-15(10-4-12)20-18(22)17-11-16(21-23-17)13-5-7-14(19)8-6-13/h3-10,17H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIPYUSXHFATRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 3
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 4
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.